molecular formula C30H33F2NO4 B1666715 Ahr 5333 CAS No. 60284-71-1

Ahr 5333

Número de catálogo: B1666715
Número CAS: 60284-71-1
Peso molecular: 509.6 g/mol
Clave InChI: QFUKWQQHSSRPQM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Initial Characterization of AHR-5333 Research

Research into AHR-5333 emerged with its characterization as a "new potential antiallergy compound" mims.com. Early studies focused on its ability to inhibit leukotriene synthesis, a key process in inflammatory and allergic reactions. Initial in vitro investigations demonstrated that AHR-5333 could inhibit leukotriene synthesis in human blood neutrophils stimulated by calcium ionophore (A23187) wikipedia.org. This early characterization laid the groundwork for further exploration into its antiallergic properties and mechanisms of action.

Nomenclature and Foundational Structural Context of AHR-5333

AHR-5333 is identified by several names and identifiers, including AHR 5333B and the Unique Ingredient Identifier (UNII) QPZ94ZJF1P guidetopharmacology.orglipidmaps.org. Its systematic chemical name is 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone guidetopharmacology.orglipidmaps.org.

The foundational structural context of AHR-5333 is defined by its molecular formula, C30H33F2NO4, and a molecular weight of approximately 509.58 g/mol lipidmaps.orgwikidata.org. The compound's structure is characterized by a complex arrangement of rings and functional groups. Key structural features include a piperidine (B6355638) ring, a bis(4-fluorophenyl)hydroxymethyl group, and an ethanone (B97240) moiety linked to a methoxyphenyl group. The presence of fluorine atoms within the bis(4-fluorophenyl) group is suggested to contribute to its stability and lipophilicity, factors that can influence its pharmacokinetic properties and interactions with biological targets guidetopharmacology.org. AHR-5333 is an achiral molecule lipidmaps.orgwikidata.org.

Overview of AHR-5333's Identified Biological Relevance in Preclinical Settings

Preclinical research has elucidated AHR-5333's significant biological relevance, primarily as a potent antiallergy agent and a selective inhibitor of 5-lipoxygenase.

Inhibition of Leukotriene Synthesis: AHR-5333 has been shown to inhibit the synthesis of various leukotrienes, which are lipid mediators involved in inflammation and allergic responses. In calcium ionophore (A23187)-stimulated human blood neutrophils, AHR-5333 demonstrated inhibitory effects on the synthesis of 5-hydroxyeicosatetraenoic acid (5-HETE), leukotriene B4 (LTB4), and leukotriene C4 (LTC4) wikipedia.orgfishersci.ca. The half-maximal inhibitory concentration (IC50) values for these inhibitions are presented in Table 1.

Table 1: In Vitro Inhibition of Leukotriene Synthesis by AHR-5333 in Human Blood Neutrophils wikipedia.org

LeukotrieneIC50 (µM)
5-HETE13.9
LTB413.7
LTC46.9

Further mechanistic studies indicated that the inhibition of LTB4 and LTC4 formation in intact neutrophils by AHR-5333 is primarily due to a selective inhibition of 5-lipoxygenase activity, leading to impaired formation of leukotriene A4 (LTA4), which serves as a substrate for subsequent leukotriene synthesis wikipedia.org. Importantly, AHR-5333 did not affect the conversion of exogenous arachidonic acid to thromboxane (B8750289) B2, HHT, and 12-HETE in washed human platelets, suggesting no inhibitory effect on platelet prostaglandin (B15479496) H synthase, thromboxane synthase, or 12-lipoxygenase activity. This specificity was further supported by the lack of inhibitory activity on prostaglandin H synthase in microsomal preparations from sheep vesicular glands wikipedia.org.

Antiallergy Activity in In Vivo Models: AHR-5333 has demonstrated potent and long-acting antiallergic activity in various in vivo models of immediate hypersensitivity in rats and guinea pigs mims.com. Its efficacy was compared to several established antiallergy compounds, as summarized in Table 2.

Table 2: Comparative Potency of AHR-5333 in Rat and Guinea Pig Anaphylaxis Models mims.com

ModelComparator CompoundRelative Potency (AHR-5333 vs. Comparator)
Passive, Foot Anaphylaxis (Rats)Azatadine (B1203903)2 times more potent
Passive, Foot Anaphylaxis (Rats)Ketotifen (B1218977)Approximately 3 times more potent
Passive, Foot Anaphylaxis (Rats)Oxatomide (B1677844)Approximately 5 times more potent
Passive, Foot Anaphylaxis (Rats)Albuterol6 times more potent
Passive, Foot Anaphylaxis (Rats)Aminophylline (B1665990)Approximately 50 times more potent
Aerosolized Antigen Challenge (Guinea Pigs)Diphenhydramine (B27)Approximately 237 times more potent
Aerosolized Antigen Challenge (Guinea Pigs)OxatomideApproximately 5.6 times more potent
Aerosolized Antigen Challenge (Guinea Pigs)Theophylline (B1681296)Approximately 295 times more potent

AHR-5333 exhibited a long duration of action following oral administration in guinea pigs, with a 24-hour PD50 (protective dose 50%) of 0.78 mg/kg mims.com. Furthermore, aerosol administration of AHR-5333 (1%) to sensitized, spontaneously breathing, conscious guinea pigs provided protection against antigen-induced anaphylactic collapse, with this protection persisting for up to 8 hours mims.com. In studies involving dogs and cynomolgus monkeys, oral administration of AHR-5333 (10 mg/kg) prior to antigen challenge effectively inhibited Ascaris antigen-induced skin hypersensitivity reactions mims.com.

These preclinical findings collectively underscore AHR-5333's potent and selective inhibitory activity on the 5-lipoxygenase pathway, leading to significant antiallergic effects in various experimental models.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

60284-71-1

Fórmula molecular

C30H33F2NO4

Peso molecular

509.6 g/mol

Nombre IUPAC

1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone

InChI

InChI=1S/C30H33F2NO4/c1-21(34)22-4-13-28(29(20-22)36-2)37-19-3-16-33-17-14-25(15-18-33)30(35,23-5-9-26(31)10-6-23)24-7-11-27(32)12-8-24/h4-13,20,25,35H,3,14-19H2,1-2H3

Clave InChI

QFUKWQQHSSRPQM-UHFFFAOYSA-N

SMILES canónico

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC

Apariencia

Solid powder

Otros números CAS

60284-71-1

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone
AHR 5333
AHR-5333
Ethanone, 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-

Origen del producto

United States

Mechanistic Investigations of Ahr 5333 S Pharmacological Actions

Elucidation of 5-Lipoxygenase Inhibition by AHR-5333

AHR-5333 functions as a selective inhibitor of human blood neutrophil 5-lipoxygenase. Its inhibitory activity has been demonstrated in both cell-free systems and intact cellular models, highlighting its direct enzymatic effect and its broader impact on downstream leukotriene production. capes.gov.brmedchemexpress.com

Direct Enzymatic Inhibition in Cell-Free Systems

Studies employing cell-free systems have provided direct evidence of AHR-5333's ability to inhibit 5-lipoxygenase activity. These investigations allow for the assessment of the compound's effect on the enzyme in isolation, free from cellular complexities. capes.gov.br

Inhibition of Arachidonic Acid Conversion to 5-Hydroxyeicosatetraenoic Acid (5-HETE)

AHR-5333 directly inhibits the conversion of arachidonic acid to 5-hydroxyeicosatetraenoic acid (5-HETE), a primary product of 5-lipoxygenase activity. In a cell-free system, the half-maximal inhibitory concentration (IC50) for AHR-5333 in inhibiting the conversion of 30 µM arachidonic acid to 5-HETE was determined to be 20 µM. capes.gov.br

Table 1: Inhibition of Arachidonic Acid Conversion to 5-HETE by AHR-5333 in a Cell-Free System

Substrate (Concentration)Product InhibitedAHR-5333 IC50 (µM)
Arachidonic Acid (30 µM)5-HETE20

Modulatory Effects on Downstream Leukotriene Biosynthesis Pathways in Intact Cells

Beyond its direct enzymatic inhibition, AHR-5333 significantly modulates the downstream biosynthesis of leukotrienes in intact cells, specifically in calcium ionophore (A23187)-stimulated human blood neutrophils. The observed inhibition of leukotriene B4 (LTB4) and leukotriene C4 (LTC4) formation in these cells is attributed to the selective inhibition of 5-lipoxygenase activity, which leads to an impaired formation of leukotriene A4 (LTA4), a crucial substrate for subsequent leukotriene synthesis. capes.gov.br

Attenuation of Leukotriene B4 (LTB4) Formation

AHR-5333 effectively attenuates the formation of leukotriene B4 (LTB4) in intact human blood neutrophils. The compound demonstrated an IC50 of 13.7 µM for the synthesis of LTB4 in these cellular models. capes.gov.br

Table 2: Attenuation of Leukotriene B4 (LTB4) Formation by AHR-5333 in Intact Human Neutrophils

Cell TypeProduct InhibitedAHR-5333 IC50 (µM)
Intact Human NeutrophilsLTB413.7
Suppression of Leukotriene C4 (LTC4) Production

Similarly, AHR-5333 suppresses the production of leukotriene C4 (LTC4) in intact human blood neutrophils. The IC50 for LTC4 synthesis inhibition was found to be 6.9 µM, indicating a potent effect on this pathway. capes.gov.br

Table 3: Suppression of Leukotriene C4 (LTC4) Production by AHR-5333 in Intact Human Neutrophils

Cell TypeProduct InhibitedAHR-5333 IC50 (µM)
Intact Human NeutrophilsLTC46.9

Further examination revealed that AHR-5333 did not inhibit the activity of leukotriene A4 epoxyhydrolase or glutathione-S-transferase in neutrophil homogenates, confirming that its impact on LTB4 and LTC4 synthesis is primarily due to its upstream inhibition of 5-lipoxygenase and the consequent reduction in LTA4 availability. capes.gov.br

Specificity Profile Among Eicosanoid-Generating Enzymes

The specificity of AHR-5333's inhibitory action is a key characteristic. Studies have shown that AHR-5333 does not affect the transformation of exogenous arachidonic acid to thromboxane (B8750289) B2, HHT, and 12-HETE in preparations of washed human platelets. This indicates that the compound has no discernible effect on platelet prostaglandin (B15479496) H synthase, thromboxane synthase, or 12-lipoxygenase activity. Furthermore, the lack of inhibitory activity on prostaglandin H synthase was corroborated in microsomal preparations from sheep vesicular glands. This profile underscores AHR-5333's selective targeting of the 5-lipoxygenase pathway within the broader eicosanoid biosynthesis network. capes.gov.br

Differentiation from LTA4 Epoxyhydrolase and Glutathione-S-Transferase Modulation

Mechanistic studies have demonstrated that AHR-5333 does not exert inhibitory activity on leukotriene A4 (LTA4) epoxyhydrolase or glutathione-S-transferase (GST) capes.gov.brnih.gov. The observed inhibition of leukotriene B4 (LTB4) and leukotriene C4 (LTC4) formation in intact human blood neutrophils by AHR-5333 is attributed entirely to its selective inhibition of 5-lipoxygenase (5-LOX) activity. This selective inhibition leads to an impaired formation of LTA4, which serves as a substrate for both LTA4 epoxyhydrolase and glutathione-S-transferase capes.gov.brnih.gov. This indicates that AHR-5333's impact on leukotriene synthesis occurs upstream of these enzymes.

Absence of Inhibitory Activity on Prostaglandin H Synthase

Investigations into the effects of AHR-5333 on prostaglandin H synthase (also known as cyclooxygenase or COX) activity have revealed a lack of inhibitory action. AHR-5333 did not influence the transformation of exogenous arachidonic acid into thromboxane B2, hydroxyheptadecatrienoic acid (HHT), and 12-hydroxyeicosatetraenoic acid (12-HETE) in preparations of washed human platelets capes.gov.brnih.gov. This finding suggests that AHR-5333 does not affect platelet prostaglandin H synthase activity. Further confirmation of this absence of inhibitory activity was obtained through studies utilizing microsomal preparations derived from sheep vesicular glands capes.gov.brnih.gov.

Lack of Effect on Thromboxane Synthase

Consistent with its non-inhibitory profile on prostaglandin H synthase, AHR-5333 also demonstrated no discernible effect on thromboxane synthase activity. In preparations of washed human platelets, the compound did not alter the conversion of exogenous arachidonic acid to thromboxane B2, HHT, or 12-HETE, thereby indicating no impact on thromboxane synthase capes.gov.brnih.gov.

Non-Inhibition of 12-Lipoxygenase Activity

AHR-5333 has been shown not to inhibit 12-lipoxygenase (12-LOX) activity. Its application to washed human platelet preparations did not affect the transformation of exogenous arachidonic acid to 12-HETE, confirming the absence of inhibitory activity on 12-lipoxygenase capes.gov.brnih.gov. This specificity highlights AHR-5333's selective action within the lipoxygenase pathway, primarily targeting 5-lipoxygenase.

Exploration of AHR-5333 as a Histamine (B1213489) Receptor Antagonist

AHR-5333 has been identified as a histamine receptor antagonist patsnap.com. This classification suggests its potential to modulate physiological responses mediated by histamine, a key inflammatory mediator.

Characterization of Histamine H1 Receptor Interaction

Further characterization specifies AHR-5333 as an antagonist of the histamine H1 receptor googleapis.com. This interaction implies that AHR-5333 may counteract the effects of histamine that are mediated through the H1 receptor, which are typically associated with allergic reactions and inflammation, including smooth muscle contraction and increased capillary permeability academicjournals.orgfrontiersin.orguniprot.org.

Analysis of AHR-5333's Mediator Release Inhibitory Properties

AHR-5333 is recognized for its properties as a mediator release inhibitor patsnap.com. This is supported by its ability to inhibit leukotriene synthesis in calcium ionophore (A23187)-stimulated intact human blood neutrophils nih.gov. The compound effectively inhibits the synthesis of 5-hydroxyeicosatetraenoic acid (5-HETE), LTB4, and LTC4.

The detailed research findings regarding AHR-5333's inhibitory effects on leukotriene synthesis are summarized in the table below:

Mediator InhibitedIC50 (µM)
5-HETE13.9
LTB413.7
LTC46.9

AHR-5333 is specifically described as a selective human blood neutrophil 5-lipoxygenase inhibitor medchemexpress.com.

Preclinical Efficacy and Biological Activity of Ahr 5333 in Experimental Models

In Vitro Cellular Investigations

In vitro studies have elucidated AHR-5333's inhibitory effects on specific cellular pathways involved in allergic responses.

Research has shown that AHR-5333 effectively inhibits leukotriene synthesis in intact human blood neutrophils stimulated by calcium ionophore A23187 nih.govcapes.gov.br. This inhibition is particularly noted for 5-HETE, Leukotriene B4 (LTB4), and Leukotriene C4 (LTC4) nih.govcapes.gov.br. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against these mediators. Specifically, AHR-5333 inhibited 5-HETE synthesis with an IC50 of 13.9 µM, LTB4 synthesis with an IC50 of 13.7 µM, and LTC4 synthesis with an IC50 of 6.9 µM nih.govcapes.gov.br.

The mechanism underlying this inhibition appears to be a selective suppression of 5-lipoxygenase activity, leading to an impaired formation of Leukotriene A4 (LTA4), which serves as a substrate for downstream enzymes like LTA4 epoxyhydrolase and glutathione-S-transferase nih.gov. Importantly, AHR-5333 did not inhibit LTA4 epoxyhydrolase or glutathione-S-transferase activity in neutrophil homogenates nih.govcapes.gov.br. Furthermore, in a cell-free system, the conversion of arachidonic acid to 5-HETE was half-maximally inhibited by 20 µM AHR-5333 capes.gov.br. The compound also showed no effect on platelet prostaglandin (B15479496) H synthase, thromboxane (B8750289) synthase, or 12-lipoxygenase activity, indicating a selective action profile nih.gov.

Table 1: Inhibition of Leukotriene Synthesis by AHR-5333 in A23187-Stimulated Human Blood Neutrophils

Leukotriene MetaboliteIC50 (µM)
5-HETE13.9
LTB413.7
LTC46.9

The IC50 values presented in Table 1 underscore AHR-5333's cellular potency in inhibiting key inflammatory mediators. Its selective inhibition of 5-lipoxygenase activity, without affecting other related enzymatic pathways like those in platelets, suggests a targeted mechanism for its anti-allergic effects nih.gov.

Studies in Calcium Ionophore (A23187)-Stimulated Human Blood Neutrophils

In Vivo Animal Model Demonstrations of Anti-Allergic Activity

AHR-5333 has exhibited potent and long-acting anti-allergic activity in various in vivo models of immediate hypersensitivity nih.govkarger.com.

In the passive foot anaphylaxis (PFA) model in rats, AHR-5333 demonstrated potent oral anti-allergic activity karger.comnih.gov. This model involves passively sensitizing male Sprague-Dawley rats via subcutaneous injection of rat anti-egg albumin serum into the right hind paw karger.com. AHR-5333 was found to be more potent than several established anti-allergic compounds when administered orally 1 hour before antigen challenge nih.govkarger.com. It was twice as potent as azatadine (B1203903), approximately three times more potent than ketotifen (B1218977), about five times more potent than oxatomide (B1677844), six times more potent than albuterol, and approximately 50 times more potent than aminophylline (B1665990) nih.govkarger.com. AHR-5333 effectively inhibited PFA in rats when administered orally 1, 5, or 24 hours prior to antigen challenge, indicating a sustained effect karger.com.

Table 2: Relative Potency of AHR-5333 in Rat Passive Foot Anaphylaxis Model (Compared to Reference Compounds)

Reference CompoundRelative Potency (AHR-5333 vs. Reference)
Azatadine2x more potent
Ketotifen~3x more potent
Oxatomide~5x more potent
Albuterol6x more potent
Aminophylline~50x more potent

AHR-5333 provided protection against aerosolized antigen-induced anaphylactic collapse in sensitized, spontaneously breathing, conscious guinea pigs nih.govkarger.comkarger.com. When administered by aerosol at a 1% concentration, this protection endured for up to 8 hours nih.govkarger.com. In this model, AHR-5333 proved to be significantly more potent than other reference compounds nih.govkarger.comkarger.com. It was approximately 237 times more potent than diphenhydramine (B27), about 5.6 times more potent than oxatomide, and roughly 295 times more potent than theophylline (B1681296) nih.govkarger.comkarger.com. A notable observation was its long duration of action following oral dosing, with a 24-hour PD50 of 0.78 mg/kg nih.govkarger.com. Interestingly, AHR-5333 exhibited greater potency 5 hours after oral administration compared to its potency at 1 hour in this specific model karger.com.

Table 3: Relative Potency of AHR-5333 in Guinea Pig Aerosolized Antigen-Induced Anaphylactic Collapse Model (Compared to Reference Compounds)

Reference CompoundRelative Potency (AHR-5333 vs. Reference)
Diphenhydramine~237x more potent
Oxatomide~5.6x more potent
Theophylline~295x more potent
Passive Foot Anaphylaxis in Rats

Primate Models of Allergic Reactions

AHR-5333 has been investigated for its ability to inhibit allergic reactions in relevant animal models, including those involving Ascaris antigen-induced skin hypersensitivity in canines and non-human primates.

Ascaris Antigen-Induced Skin Hypersensitivity in Dogs

In experimental models, AHR-5333 effectively inhibited Ascaris antigen-induced skin hypersensitivity reactions in dogs when administered orally prior to antigen challenge. nih.govkarger.com This indicates its capacity to modulate immediate hypersensitivity responses in a canine model.

Ascaris Antigen-Induced Skin Hypersensitivity in Cynomolgus Monkeys

Similarly, AHR-5333 demonstrated effective inhibition of Ascaris antigen-induced skin hypersensitivity reactions in cynomolgus monkeys following oral administration before antigen challenge. nih.govkarger.com Cynomolgus monkeys are considered a suitable model for studying allergic respiratory responses, and their cutaneous reactivity to Ascaris antigen has been well-documented. nih.gov These findings suggest AHR-5333's potential relevance in primate allergic models.

Pharmacodynamic Comparisons with Established Anti-Allergic Agents in Preclinical Models

AHR-5333 has been compared to several established anti-allergic agents in preclinical pharmacodynamic studies, highlighting its relative potency and duration of action.

In a passive foot anaphylaxis model in rats, AHR-5333 exhibited superior potency compared to several reference compounds. It was found to be approximately twice as potent as azatadine, three times more potent than ketotifen, five times more potent than oxatomide, six times more potent than albuterol, and approximately 50 times more potent than aminophylline. nih.gov

Table 1: Relative Potency of AHR-5333 in Rat Passive Foot Anaphylaxis Model

Comparator AgentRelative Potency (AHR-5333 vs. Agent)
Azatadine2X more potent
Ketotifen~3X more potent
Oxatomide~5X more potent
Albuterol6X more potent
Aminophylline~50X more potent

In guinea pigs challenged with aerosolized antigen, AHR-5333 also demonstrated significant potency. It was approximately 237 times more potent than diphenhydramine, approximately 5.6 times more potent than oxatomide, and approximately 295 times more potent than theophylline. nih.gov

Table 2: Relative Potency of AHR-5333 in Guinea Pig Aerosolized Antigen Challenge Model

Comparator AgentRelative Potency (AHR-5333 vs. Agent)
Diphenhydramine~237X more potent
Oxatomide~5.6X more potent
Theophylline~295X more potent

Furthermore, AHR-5333 exhibited a long duration of action. After oral dosing in guinea pigs, a 24-hour PD50 (effective dose 50%) of 0.78 mg/kg was observed. nih.gov When administered by aerosol (1%) to sensitized, spontaneously breathing, conscious guinea pigs, AHR-5333 provided protection against antigen-induced anaphylactic collapse, and this protection persisted for up to 8 hours. nih.gov

Methodological Considerations and Analytical Approaches in Ahr 5333 Research

In Vitro Assay Development for Enzymatic and Cellular Activity Assessment

The assessment of AHR-5333's enzymatic and cellular activity primarily focuses on its inhibitory effects on the 5-lipoxygenase pathway, a key component in the synthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. medchemexpress.comcapes.gov.br

A primary in vitro assay involves the use of calcium ionophore (A23187)-stimulated, intact human blood neutrophils. In this cellular system, AHR-5333 has demonstrated significant inhibition of leukotriene synthesis. Specifically, it inhibits the formation of 5-HETE (5-hydroxyeicosatetraenoic acid), LTB4 (leukotriene B4), and LTC4 (leukotriene C4). The half-maximal inhibitory concentration (IC50) values obtained from these assays provide quantitative measures of its potency. capes.gov.br

The inhibition of LTB4 and LTC4 synthesis by AHR-5333 in intact neutrophils is attributed to a selective inhibition of 5-lipoxygenase activity, which subsequently impairs the formation of LTA4 (leukotriene A4), a crucial substrate for downstream enzymes like LTA4 epoxyhydrolase and glutathione-S-transferase. capes.gov.br

Further specificity studies have shown that AHR-5333 does not interfere with other arachidonic acid metabolic pathways. For instance, it did not affect the conversion of exogenous arachidonic acid to thromboxane (B8750289) B2, HHT (12-hydroxyheptadecatrienoic acid), and 12-HETE (12-hydroxyeicosatetraenoic acid) in preparations of washed human platelets. This indicates a lack of inhibitory activity on platelet prostaglandin (B15479496) H synthase, thromboxane synthase, and 12-lipoxygenase. This finding was further corroborated by confirming the absence of inhibitory activity on prostaglandin H synthase using microsomal preparations from sheep vesicular glands. capes.gov.br

The following table summarizes key in vitro findings:

Leukotriene/MetaboliteIC50 (µM) in Human Blood Neutrophils capes.gov.br
5-HETE13.9
LTB413.7
LTC46.9

Standardization of Preclinical Animal Models for Hypersensitivity Studies

Preclinical research on AHR-5333 has extensively utilized in vivo models of immediate hypersensitivity, primarily in rats and guinea pigs, to evaluate its antiallergy potential and duration of action. These models are chosen due to their physiological similarities to human allergic responses, particularly in airway hyper-responsiveness. medchemexpress.comnih.govfrontiersin.org

In rat models of passive, foot anaphylaxis, AHR-5333 demonstrated potent activity, surpassing several established antiallergy compounds. Its potency was notably higher than azatadine (B1203903) (2 times), ketotifen (B1218977) (approximately 3 times), oxatomide (B1677844) (approximately 5 times), albuterol (6 times), and aminophylline (B1665990) (approximately 50 times). nih.gov

In guinea pigs challenged with aerosolized antigen, AHR-5333 also exhibited superior potency compared to diphenhydramine (B27) (approximately 237 times), oxatomide (approximately 5.6 times), and theophylline (B1681296) (approximately 295 times). A significant finding in guinea pigs was its long duration of action following oral administration, with a 24-hour PD50 (protective dose 50%) of 0.78 mg/kg. nih.gov

Furthermore, administration of AHR-5333 by aerosol (1%) to sensitized, spontaneously breathing, conscious guinea pigs provided protection against antigen-induced anaphylactic collapse, with this protective effect lasting for up to 8 hours. In studies involving dogs and cynomolgus monkeys, oral administration of AHR-5333 (10 mg/kg) effectively inhibited ascaris antigen-induced skin hypersensitivity reactions. nih.gov

The comparative potency of AHR-5333 against various reference compounds in different animal models is highlighted in the table below:

Model / SpeciesReference CompoundRelative Potency (AHR-5333 vs. Reference) nih.gov
Passive, Foot Anaphylaxis (Rats)Azatadine2X more potent
Ketotifen~3X more potent
Oxatomide~5X more potent
Albuterol6X more potent
Aminophylline~50X more potent
Aerosolized Antigen Challenge (Guinea Pigs)Diphenhydramine~237X more potent
Oxatomide~5.6X more potent
Theophylline~295X more potent

Analytical Techniques for Compound Detection and Quantification in Biological Systems

Accurate detection and quantification of AHR-5333 and its metabolites in biological systems are critical for pharmacokinetic and bioavailability studies. High-performance liquid chromatography (HPLC) methods have been developed for this purpose, particularly for its analysis in plasma. patsnap.com

These HPLC methodologies typically involve several key steps:

Sample Preparation: This often includes liquid-liquid extraction or solid-phase extraction to isolate the compound and its active acidic metabolite from the complex biological matrix of plasma. patsnap.com

Chromatographic Separation: Reversed-phase HPLC is employed to separate AHR-5333 and its metabolite based on their differential affinities for the stationary and mobile phases. patsnap.com

Detection: Ultraviolet (UV) or fluorescence detection methods are utilized to identify and quantify the separated compounds. These detection techniques offer sensitivity suitable for measuring the compounds in the nanogram per milliliter (ng/ml) concentration range in plasma samples. patsnap.com

These analytical techniques have been successfully applied in bioavailability studies conducted in dogs, providing crucial data on the systemic exposure and disposition of AHR-5333. patsnap.com The development of such precise analytical methods is essential for understanding the compound's behavior within living systems and supporting further research.

Future Directions and Unaddressed Research Questions for Ahr 5333 Investigation

Deeper Mechanistic Insights into Multi-Target Activities and Synergy

While AHR-5333 is primarily characterized as a selective 5-lipoxygenase (5-LOX) inhibitor, its classification as a "Histamine receptor antagonist" and "Mediator release inhibitor" also appears in some contexts, suggesting potential multi-target activities researchgate.net. The precise interplay and synergistic effects of these purported multiple targets remain largely unelucidated. Future research should aim to:

Confirm and Quantify Multi-Target Engagement : Systematically evaluate AHR-5333's affinity and functional activity against a broader panel of inflammatory and immunological targets beyond 5-LOX, including various histamine (B1213489) receptor subtypes, mast cell mediator release pathways, and other enzymes involved in eicosanoid metabolism.

Elucidate Molecular Mechanisms of Inhibition : Detailed biochemical and structural studies (e.g., co-crystallography, cryo-EM, molecular dynamics simulations) are needed to understand how AHR-5333 interacts with 5-LOX and any other identified targets at the molecular level. This could reveal binding sites, conformational changes induced upon binding, and the specific residues critical for its inhibitory activity.

Investigate Synergistic or Antagonistic Effects : If multiple targets are confirmed, experiments should be designed to determine if the inhibition of these targets by AHR-5333 acts synergistically or antagonistically to produce its observed antiallergy effects. This could involve in vitro assays combining specific inhibitors/agonists of identified targets with AHR-5333.

Table 1: Proposed Multi-Target Activity Assessment for AHR-5333

Target ClassSpecific Target (Example)Assay Type (Example)Expected Outcome (Hypothetical)
Eicosanoid Pathway5-Lipoxygenase (5-LOX)Cell-free enzyme assay, cellular leukotriene productionIC50 (µM) for 5-HETE, LTB4, LTC4 inhibition uni.lu
Histamine ReceptorsH1, H2, H3, H4Radioligand binding, functional antagonism (e.g., calcium flux)Ki (nM) for receptor binding, EC50 (µM) for functional antagonism
Mast Cell DegranulationFcεRI signalingβ-hexosaminidase release assay, histamine releaseIC50 (µM) for mediator release inhibition
PhospholipasesPLA2, PLCEnzyme activity assaysIC50 (µM) for enzyme inhibition
Cytokine ProductionIL-4, IL-5, IL-13, TNF-αELISA from stimulated immune cellsInhibition/Modulation of cytokine levels

Exploration of Novel Preclinical Disease Models Beyond Immediate Hypersensitivity

AHR-5333 has demonstrated significant activity in models of immediate hypersensitivity ncats.io. However, the broader therapeutic potential of a potent 5-LOX inhibitor extends to various inflammatory and immune-mediated conditions. Given its discontinued (B1498344) status for asthma, exploring alternative or more complex disease models is critical to identify new indications or refine its application. Future research should consider:

Chronic Inflammatory Diseases : Investigate AHR-5333 in models of chronic inflammatory conditions where leukotrienes play a significant role, such as chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), rheumatoid arthritis, or psoriasis.

Airway Hyperresponsiveness (AHR) and Remodeling : While AHR-5333 was discontinued for asthma, further studies in advanced asthma models, particularly those focusing on airway remodeling, chronic inflammation, and steroid resistance, could provide valuable insights. The role of 5-LOX products in these complex processes warrants deeper investigation.

Pain and Neuropathic Conditions : Leukotrienes have been implicated in pain pathways. Exploring AHR-5333's efficacy in models of inflammatory pain or neuropathic pain could uncover novel applications.

Cardiovascular Diseases : Leukotrienes contribute to various cardiovascular pathologies, including atherosclerosis and myocardial ischemia-reperfusion injury. Preclinical models in these areas could reveal a role for AHR-5333.

Table 2: Potential Preclinical Disease Models for AHR-5333 Evaluation

Disease AreaSpecific Model (Example)Key Outcome Measures (Example)Rationale (Leukotriene Involvement)
Chronic Asthma/COPDOVA-induced chronic asthma model, cigarette smoke-induced COPD modelAirway hyperresponsiveness, lung inflammation, mucus production, remodeling markers (collagen deposition)Leukotrienes contribute to bronchoconstriction, inflammation, and remodeling in chronic airway diseases.
Inflammatory Bowel DiseaseDSS-induced colitis, TNBS-induced colitisDisease activity index, colon length, histological scoring, inflammatory cytokine levelsLeukotrienes are potent mediators of inflammation in the gut.
Rheumatoid ArthritisCollagen-induced arthritis (CIA), adjuvant-induced arthritisPaw swelling, joint damage scoring (X-ray), inflammatory markers (cytokines, chemokines)Leukotrienes contribute to joint inflammation and destruction.
PsoriasisImiquimod-induced psoriasis-like skin inflammationSkin thickness, erythema, scaling, inflammatory cell infiltrationLeukotrienes are involved in skin inflammation and immune cell recruitment.
Inflammatory PainCarrageenan-induced paw edema, formalin testNociceptive behaviors, edema volume, inflammatory mediator levelsLeukotrienes sensitize nociceptors and promote inflammatory pain.

Investigation of AHR-5333's Role in Broader Immunological or Inflammatory Pathways

The inhibition of 5-LOX by AHR-5333 directly impacts the production of leukotrienes, which are critical lipid mediators in inflammation and immunity. However, the full spectrum of AHR-5333's influence on the broader immunological landscape and inflammatory cascades extends beyond direct leukotriene synthesis inhibition. Future research should address:

Immune Cell Modulation : Beyond neutrophils, investigate AHR-5333's effects on other immune cell types, such as mast cells, eosinophils, macrophages, dendritic cells, T lymphocytes (Th1, Th2, Th17, Treg subsets), and B lymphocytes. This would involve assessing cell activation, proliferation, differentiation, cytokine/chemokine production, and antigen presentation.

Crosstalk with Other Inflammatory Pathways : Explore how AHR-5333's activity interacts with or modulates other key inflammatory pathways, such as prostaglandin (B15479496) synthesis, cytokine signaling (e.g., TNF-α, IL-6, IL-1β), and chemokine networks. Understanding these interactions could reveal broader anti-inflammatory mechanisms.

Resolution of Inflammation : Investigate if AHR-5333 actively promotes the resolution of inflammation, perhaps by shifting the balance towards pro-resolving lipid mediators or by influencing efferocytosis and tissue repair processes.

Impact on Barrier Function : Given the role of leukotrienes in barrier integrity (e.g., respiratory and intestinal barriers), research could explore if AHR-5333 contributes to maintaining or restoring barrier function in inflammatory conditions.

Table 3: Key Immunological and Inflammatory Pathways for AHR-5333 Investigation

Pathway/Cell TypeSpecific Research Question (Example)Assay/Method (Example)Expected Outcome (Hypothetical)
Eosinophil FunctionDoes AHR-5333 inhibit eosinophil recruitment and activation?Eosinophil chemotaxis assays, in vivo eosinophilia models, degranulation assaysReduction in eosinophil infiltration and mediator release.
Mast Cell ActivationDoes AHR-5333 stabilize mast cells independent of 5-LOX inhibition?IgE-mediated mast cell degranulation, calcium signaling assaysDecreased histamine and other mediator release.
Macrophage PolarizationHow does AHR-5333 influence macrophage polarization (M1/M2)?Flow cytometry for surface markers, cytokine profiling (e.g., IL-10, TNF-α)Shift towards anti-inflammatory M2 phenotype.
T-cell DifferentiationDoes AHR-5333 affect Th1, Th2, Th17, or Treg differentiation?In vitro T-cell differentiation assays, cytokine analysisModulation of specific T-cell subsets and their cytokine profiles.
Cytokine/Chemokine NetworksDoes AHR-5333 modulate a broader range of inflammatory cytokines/chemokines?Multiplex cytokine/chemokine assays from stimulated cells or tissuesDownregulation of pro-inflammatory mediators, upregulation of anti-inflammatory mediators.

Advanced Structure-Activity Relationship Studies for AHR-5333 Analogues and Derivatives

The chemical structure of AHR-5333 features a complex arrangement including a piperidine (B6355638) ring, bis(4-fluorophenyl)hydroxymethyl group, and a methoxyphenyl ethanone (B97240) moiety. While some general structure-activity relationship (SAR) insights exist for related compounds, particularly concerning fluoro substituents impacting calcium channel blocking activity within the broader series, specific SAR for its 5-LOX inhibition and antiallergy effects is not extensively detailed in the public domain researchgate.net. Given its discontinued status, a comprehensive SAR study is paramount to:

Optimize Potency and Selectivity : Systematically synthesize and evaluate AHR-5333 analogues with modifications to each key structural moiety (e.g., piperidine ring, linker length, diarylmethyl group, methoxyphenyl ethanone) to identify structural features critical for 5-LOX inhibition and antiallergy activity. This could involve exploring different heterocyclic rings, varying the number and position of fluoro substituents, or altering the linker chain.

Improve Pharmacokinetic (PK) Properties : Design analogues with improved absorption, distribution, metabolism, and excretion (ADME) profiles. This would involve modifying groups to enhance bioavailability, reduce metabolic lability, or optimize tissue distribution, potentially overcoming limitations that may have contributed to its discontinuation.

Enhance Drug-like Properties : Address aspects such as solubility, chemical stability, and formulation characteristics through structural modifications.

De-risk Potential Off-Target Effects : If any undesirable off-target activities were identified during its initial development, SAR studies could aim to design analogues that retain desired efficacy while minimizing these effects.

Develop Prodrugs or Metabolically Stable Forms : Explore the synthesis of prodrugs or metabolically stable derivatives to improve its therapeutic index or duration of action.

Table 4: Illustrative Structure-Activity Relationship (SAR) Study Directions for AHR-5333 Analogues

Structural Modification AreaSpecific Modification (Example)Rationale/HypothesisExpected Outcome (Hypothetical)
Diarylmethyl Group Varying halogenation pattern (e.g., Cl, Br), introducing steric bulkImpact on binding affinity to 5-LOX active site, lipophilicityAltered potency and selectivity; improved PK.
Piperidine Ring Replacement with other heterocycles (e.g., pyrrolidine, azepane), N-substitutionsInfluence on target interaction, metabolic stabilityModified binding, reduced metabolism.
Propoxy Linker Varying linker length (e.g., 2, 4 carbons), introducing branchingImpact on spatial orientation for binding, flexibilityOptimized binding, altered PK.
Methoxyphenyl Ethanone Modifications to methoxy (B1213986) group (e.g., ethoxy), ethanone moiety (e.g., other carbonyls)Influence on receptor interaction, metabolic susceptibilityImproved efficacy, enhanced stability.

These future research directions collectively aim to comprehensively characterize AHR-5333, unlock its full therapeutic potential, and address the gaps that may have hindered its progression in clinical development.

Q & A

Q. What frameworks are suitable for comparing Ahr-5333’s efficacy against existing AhR modulators?

  • Conduct head-to-head assays under identical conditions (e.g., IC50 comparisons). Use network pharmacology to map differential pathway activation. Publish results in structured formats (e.g., comparative tables with effect sizes and p-values) .

Q. How can qualitative data (e.g., patient-reported outcomes) be integrated into Ahr-5333 clinical research?

  • Use mixed-methods approaches: Pair quantitative metrics (e.g., cytokine levels) with thematic analysis of interviews. Ensure triangulation by cross-referencing EHR data and biomarker trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ahr 5333
Reactant of Route 2
Ahr 5333

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.